Butynamine
Overview
Description
Butynamine is a tertiary aliphatic amine . It is a highly hindered compound known for its antihypertensive effects .
Synthesis Analysis
While specific synthesis methods for Butynamine were not found, related compounds such as n-Butylamine are produced by the reaction of ammonia and alcohols over alumina .
Molecular Structure Analysis
Butynamine is a tertiary aliphatic amine . The structure of protonated N Butylamine, a related compound, has been studied extensively . The structure of such compounds plays a crucial role in various chemical reactions and biological processes .
Chemical Reactions Analysis
Butynamine, like other simple alkyl amines, exhibits reactions typical of this class of compounds, including alkylation, acylation, and condensation with carbonyls .
Scientific Research Applications
N-Demethylation and Hypotensive Activity
Butynamine has been studied for its N-demethylation by rat liver microsomal enzymes, producing des-N-methyl butynamine, which also exhibits hypotensive activity. This research highlights the relevance of butynamine as a substrate for microsomal enzyme systems and its primary in vivo metabolic pathway in rats and humans (McMahon & Easton, 1962).
Inhibition of Bovine Plasma Amine Oxidase
Butynamine analogs, particularly 4-phenoxy-2-butynamine, have been investigated as inhibitors of bovine plasma amine oxidase (BPAO). These analogs show time- and concentration-dependent irreversible inactivation of BPAO, contributing to our understanding of enzyme inhibition mechanisms (Jeon, Sun, & Sayre, 2003).
Competitive Inhibition of N-Demethylation
Studies on 2,4-dichloro-6-phenylphenoxyethylamine (DPEA) demonstrated its efficacy in competitively inhibiting liver microsomal demethylase, affecting the metabolism of butynamine. This finding contributes to understanding enzyme-substrate interactions in metabolic pathways (McMahon, 1962).
Synthesis of 2,3-Dihydro-1H-Pyrroles
The hydroamination of 3-butynamine derivatives for synthesizing non-aromatic 2,3-dihydropyrroles using palladium or gold as catalysts highlights a novel application in organic synthesis. This research provides insights into efficient and selective synthesis methods in organic chemistry (Chung, Chan, Chang, & Hou, 2017).
Inhibition of Plant Amine Oxidase
2-Butyne-1,4-diamine, a butynamine analog, has been identified as a mechanism-based inhibitor of copper-containing plant amine oxidases. The research on its inhibitory mechanism contributes to the understanding of enzyme inhibition and potential applications in plant biochemistry (Frébort et al., 2000).
Species Difference in Drug Metabolism
The effect of SKF 525A on the inhibition of drug metabolism in liver microsomes, including butynamine, reveals significant species differences. This research is vital for understanding interspecies variations in drug metabolism and pharmacokinetics (Kato & Takayanagi, 1966).
Multicomponent Synthesis of Furo[2,3-b]pyrrole Derivatives
A study on the asymmetric synthesis of furo[2,3-b]pyrrole derivatives from simple 3-butynamines showcases the application of butynamine derivatives in complex multicomponent and multicatalytic synthesis processes, illustrating the versatility of these compounds in advanced synthetic chemistry (Cala et al., 2020).
properties
IUPAC Name |
N-tert-butyl-N,2-dimethylbut-3-yn-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8-10(5,6)11(7)9(2,3)4/h1H,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVORIOUUILGMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)C(C)(C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863263 | |
Record name | N-tert-Butyl-N,2-dimethylbut-3-yn-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butynamine | |
CAS RN |
3735-65-7 | |
Record name | N-(1,1-Dimethylethyl)-N,2-dimethyl-3-butyn-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3735-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butynamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-tert-Butyl-N,2-dimethylbut-3-yn-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTYNAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313QE5199Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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